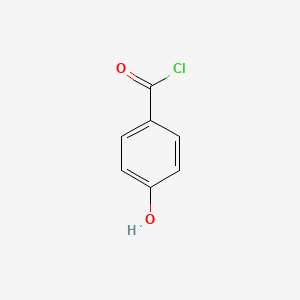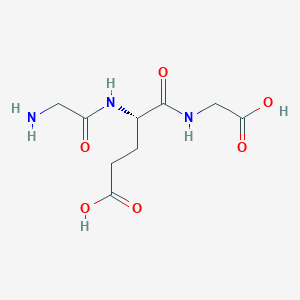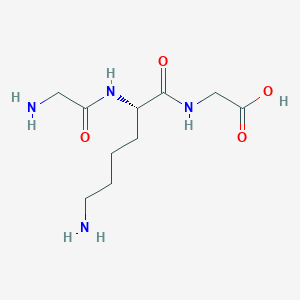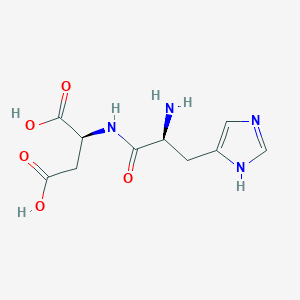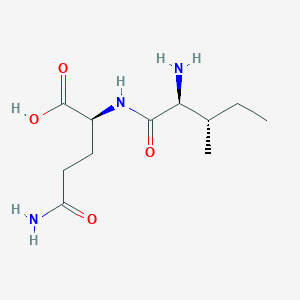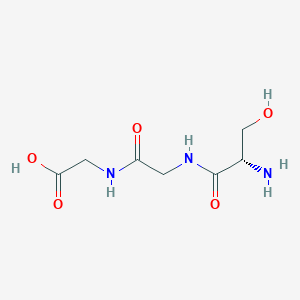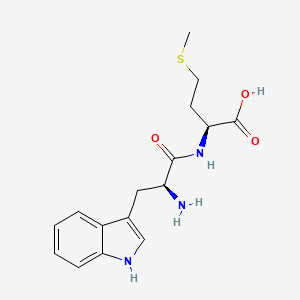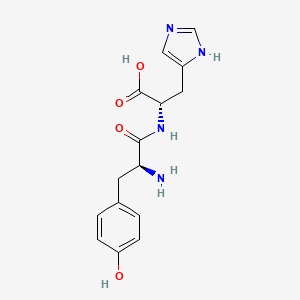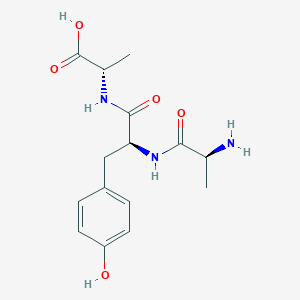
4-Cloro-2,2-dimetilbutanoato de etilo
Descripción general
Descripción
Ethyl 4-chloro-2,2-dimethylbutanoate (ECDB) is an organic compound that belongs to the class of carboxylic acids. It is a colorless liquid with a pungent odor and is used in the synthesis of various compounds. ECDB has been studied extensively for its various applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Reducción Biológica Asimétrica en la Síntesis Farmacéutica
4-Cloro-2,2-dimetilbutanoato de etilo: se utiliza en el proceso de reducción biológica asimétrica para producir compuestos ópticamente activos, que son bloques de construcción quirales cruciales para los productos farmacéuticos . El compuesto se somete a bioreducción para formar ®-4-cloro-3-hidroxiburato de etilo (®-CHBE), un intermedio significativo en la síntesis de diversos fármacos. Este proceso está facilitado por Escherichia coli recombinante que contiene enzimas específicas, operando en condiciones suaves para garantizar una alta estereo selectividad y rendimiento .
Síntesis de Derivados de Terpiridina
Este compuesto sirve como precursor en la síntesis de derivados de terpiridina, que se utilizan ampliamente en química supramolecular, nanomateriales y química medicinal . El proceso implica el uso de nanopartículas magnéticas Fe3O4@SiO2 como catalizadores, lo que ayuda a la estabilización de los grupos carbonilo y la abstracción de hidrógeno, lo que lleva a una mejora de los rendimientos y la eficiencia en la síntesis de estos compuestos de valor industrial .
Catálisis de Nanopartículas Magnéticas
En el campo de la catálisis, This compound participa en reacciones facilitadas por nanopartículas magnéticas. Estas nanopartículas proporcionan un soporte sólido que aumenta la velocidad de las reacciones, como la síntesis de compuestos funcionales como las terpiridinas, que tienen una amplia gama de aplicaciones en varios procesos industriales .
Mercado de Fármacos Quirales
El creciente mercado mundial de fármacos quirales ha aumentado la demanda de intermedios quirales derivados de This compound. Los derivados del compuesto se utilizan en la investigación, el desarrollo y la aplicación de fármacos quirales, contribuyendo a los avances en este sector .
Sistemas de Disolventes Orgánicos Biocompatibles
Las investigaciones han demostrado que This compound puede transformarse eficazmente en sistemas de disolventes orgánicos biocompatibles. Estos sistemas, que incluyen disolventes eutécticos profundos, proporcionan un medio para la biocatálisis y los procesos de biorreducción, lo que lleva a la producción de intermedios quirales de alto valor .
Síntesis a Escala Industrial
El compuesto también es significativo en la síntesis a gran escala de intermedios para productos químicos de alto valor. Los protocolos desarrollados utilizando This compound pueden conducir a mejoras significativas en el rendimiento a escala industrial, lo cual es crucial para la producción rentable de diversos productos químicos .
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 4-chloro-2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2/c1-4-11-7(10)8(2,3)5-6-9/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPXZPHIALBTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444976 | |
| Record name | ethyl 4-chloro-2,2-dimethylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53840-29-2 | |
| Record name | ethyl 4-chloro-2,2-dimethylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-chloro-2,2-dimethylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
